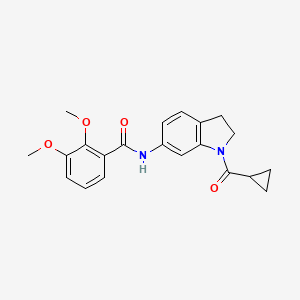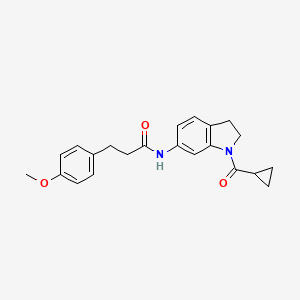
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide, also known as NCDI, is a novel indolyl-based compound that has recently been synthesized and studied for its potential applications in scientific research. NCDI has been found to have a wide range of biochemical and physiological effects, which could be beneficial for scientists in the fields of pharmacology, biochemistry, and molecular biology.
Mécanisme D'action
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide has been found to act through a variety of mechanisms. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can have beneficial effects on the nervous system. Additionally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide has been found to inhibit the enzyme lipoxygenase, which is responsible for the production of leukotrienes. Inhibition of this enzyme can lead to anti-inflammatory effects.
Biochemical and Physiological Effects
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-diabetic, and anti-cancer effects, as well as anti-oxidant, anti-microbial, and anti-fungal properties. Additionally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide has been found to be effective in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide has several advantages for lab experiments. First, it is relatively easy to synthesize and is highly regioselective, yielding N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide as the major product. Additionally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide is stable and can be stored for extended periods of time without significant degradation. Finally, it is non-toxic and has a low environmental impact.
However, there are some limitations for lab experiments. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide is relatively expensive to synthesize, and its effects may not be as potent as other compounds. Additionally, its mechanism of action is still not fully understood, which could limit its applications in research.
Orientations Futures
There are several potential future directions for research on N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide. First, further studies could be conducted to better understand its mechanism of action and to determine its full range of biochemical and physiological effects. Additionally, researchers could investigate the potential applications of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide in other fields, such as immunology and toxicology. Finally, further studies could be conducted to optimize the synthesis of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide and to make it more cost-effective.
Méthodes De Synthèse
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide can be synthesized using a modified Biginelli reaction, which involves the condensation of three different reactants: 1-cyclopropanecarboxylic acid, urea, and a benzamide. The reaction is carried out in an aqueous environment at a temperature of 60-70°C, and the product is isolated after a few hours of stirring. The reaction is highly regioselective, yielding N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide as the major product.
Applications De Recherche Scientifique
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide has been studied for its potential applications in scientific research, particularly in the fields of pharmacology, biochemistry, and molecular biology. It has been found to have a wide range of biochemical and physiological effects, which could be beneficial for scientists in these fields. For example, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide has been shown to have anti-inflammatory, anti-diabetic, and anti-cancer effects, as well as anti-oxidant, anti-microbial, and anti-fungal properties. Additionally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide has been found to be effective in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Propriétés
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-26-18-5-3-4-16(19(18)27-2)20(24)22-15-9-8-13-10-11-23(17(13)12-15)21(25)14-6-7-14/h3-5,8-9,12,14H,6-7,10-11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTPMJRWGGXBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B6536128.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6536133.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536134.png)
![3-cyclopentyl-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propanamide](/img/structure/B6536147.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide](/img/structure/B6536174.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide](/img/structure/B6536176.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6536186.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)




